N-(2-chloro-4-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-14-7-10-24(11-8-14)29(27,28)18-4-3-9-23(20(18)26)13-19(25)22-17-6-5-15(2)12-16(17)21/h3-6,9,12,14H,7-8,10-11,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXITCIXCZHAPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=C(C=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide (CAS Number: 1251680-40-6) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects based on diverse research findings.
The molecular formula of the compound is , with a molecular weight of approximately 437.9 g/mol. The structure includes a chlorinated phenyl group, a piperidine ring, and a dihydropyridine moiety, contributing to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H24ClN3O4S |
| Molecular Weight | 437.9 g/mol |
| CAS Number | 1251680-40-6 |
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in signaling pathways. Its potential mechanism of action can be attributed to the following:
- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases, similar to other piperidine derivatives that target cyclin-dependent kinases (CDKs). This inhibition could lead to cell cycle arrest in cancer cells .
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, which is crucial for various physiological responses. By influencing intracellular signaling cascades, it could affect processes such as cell proliferation and apoptosis .
- Sulfonamide Moiety : The presence of the sulfonamide group is significant as it has been associated with various biological activities, including antimicrobial and anti-inflammatory effects.
Anticancer Activity
A study investigated the anticancer properties of similar compounds with piperidine and dihydropyridine structures, revealing their potential to induce apoptosis in cancer cell lines. The results indicated that these compounds could effectively inhibit tumor growth by disrupting key signaling pathways involved in cell survival .
Neuropharmacological Effects
Research has also explored the neuropharmacological potential of piperidine derivatives. Compounds with similar structures have shown promise in modulating neurotransmitter systems, suggesting that this compound might exhibit anxiolytic or antidepressant-like effects .
Scientific Research Applications
Biological Activities
Research indicates that N-(2-chloro-4-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide exhibits several biological activities, making it a compound of interest in pharmacological studies.
Kinase Inhibition
Preliminary studies suggest that this compound may inhibit specific kinases, particularly cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. This inhibition could lead to cell cycle arrest in cancer cells, providing a potential avenue for cancer treatment .
G Protein-Coupled Receptors Modulation
The compound may also interact with G protein-coupled receptors (GPCRs), which are essential for various physiological responses. By modulating GPCR activity, it could influence intracellular signaling pathways that affect cell proliferation and apoptosis .
Antimicrobial and Anti-inflammatory Effects
The presence of the sulfonamide group within the compound is noteworthy as sulfonamides are known for their antimicrobial and anti-inflammatory properties. This suggests that the compound might possess similar effects, warranting further investigation into its therapeutic potential .
Anticancer Activity
A study focusing on compounds with similar structures to this compound reported significant anticancer properties. These compounds were shown to induce apoptosis in various cancer cell lines by disrupting key signaling pathways involved in cell survival .
Neuropharmacological Effects
Research has also suggested potential neuropharmacological effects of piperidine derivatives. Compounds structurally related to this compound may modulate neurotransmitter systems, indicating possible anxiolytic or antidepressant-like effects .
Comparison with Similar Compounds
Core Structure Variations
The target compound shares a 2-oxo-1,2-dihydropyridine core with N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide (). However, the latter replaces the sulfonyl-piperidine group with a 1,2,4-oxadiazole ring, which is more rigid and electron-deficient. This substitution may alter binding affinity in biological targets due to differences in π-π stacking and hydrogen-bonding capabilities .
Substituent-Driven Physicochemical Properties
- Chlorophenyl Groups : Compounds like N-(3,4-dichlorophenyl)-2-arylacetamides () and the target compound utilize chloro-substituted aryl groups to modulate lipophilicity. The 2-chloro-4-methylphenyl group in the target compound balances hydrophobicity (via Cl and CH₃) with steric hindrance, whereas 3,4-dichlorophenyl analogues (e.g., ) exhibit higher polarity and melting points (473–475 K vs. ~288°C for the target compound) due to stronger intermolecular halogen bonding .
- Sulfonamide vs. Thioether Linkages : In 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (), a thioether linkage replaces the sulfonyl group, reducing polarity. This results in lower melting points (230°C vs. ~288°C for the target compound) and altered solubility profiles .
Spectroscopic and Analytical Data
Table 1: Comparative Physicochemical and Spectral Data
Key Observations:
- IR Stretching : The target compound’s carbonyl (C=O) stretch is expected near 1660–1670 cm⁻¹, consistent with analogues in .
- NMR Shifts : The NH proton in acetamide derivatives typically resonates at δ 10.10–11.95 ppm, as seen in and . Substituents like electron-withdrawing Cl groups deshield NH protons, shifting signals upfield .
Conformational and Crystallographic Differences
- Crystal Packing: highlights three distinct conformers in the asymmetric unit, with dihedral angles between aryl and pyrazolyl rings ranging from 54.8° to 77.5°.
- Hydrogen Bonding : Compounds with sulfonamide groups (e.g., ) form robust N–H···O hydrogen bonds, enhancing thermal stability (mp 288°C). In contrast, thioether-linked analogues () lack such interactions, resulting in lower melting points .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates such as the sulfonylated dihydropyridine core and the chloro-methylphenyl acetamide moiety. Key steps include sulfonylation of the piperidine ring, nucleophilic substitution, and amide coupling. Reaction conditions:
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic attack during sulfonylation .
- Catalysts : Triethylamine or sodium hydroxide facilitates deprotonation and accelerates coupling reactions .
- Temperature : Controlled heating (60–80°C) improves yield while minimizing side reactions . Analytical techniques like TLC and HPLC are critical for monitoring intermediate purity .
Q. How can structural elucidation be performed to confirm the compound’s identity?
Use a combination of:
- X-ray crystallography : Resolve the 3D crystal structure, particularly for the sulfonyl and dihydropyridinone groups (employ SHELX programs for refinement) .
- NMR spectroscopy : Assign peaks for the methylpiperidinyl (δ 1.2–2.5 ppm), sulfonyl (δ 3.1–3.5 ppm), and dihydropyridinone (δ 6.5–7.2 ppm) moieties .
- Mass spectrometry : Confirm molecular weight (expected [M+H]+ ≈ 462.5 g/mol) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).
- Antimicrobial testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can contradictions in biological activity data between studies be resolved?
Conflicting results (e.g., varying IC50 values) may arise from:
- Solubility differences : Use DMSO for stock solutions but verify compound stability via HPLC .
- Assay conditions : Standardize pH (7.4), temperature (37°C), and serum content (e.g., 10% FBS) .
- Statistical validation : Apply ANOVA or Student’s t-test to compare replicates and identify outliers .
Q. What computational methods are recommended for predicting binding modes and pharmacokinetics?
- Molecular docking : Use AutoDock Vina to model interactions with targets like kinases (PDB ID: 1ATP) .
- ADMET prediction : Employ SwissADME to estimate logP (~3.2), bioavailability (≥0.55), and CYP450 inhibition risks .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. How can regioselective functionalization of the dihydropyridinone ring be achieved?
- Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBDMS) groups to shield the 2-oxo moiety during sulfonylation .
- Metal catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions at the 3-position .
- Reactivity mapping : Analyze frontier molecular orbitals (HOMO/LUMO) via DFT to predict electrophilic sites .
Methodological Considerations
Q. What analytical techniques are essential for purity assessment and impurity profiling?
- HPLC-DAD : Use a C18 column (5 µm, 250 mm) with acetonitrile/water gradient (70:30 to 90:10) for baseline separation .
- LC-MS/MS : Identify impurities (e.g., des-chloro byproducts) with m/z shifts of ±35.5 .
- Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
Q. How should stability studies be designed under varying pH and temperature conditions?
- Forced degradation : Expose the compound to 0.1M HCl (pH 1), NaOH (pH 13), and H2O2 (3%) at 40°C for 24 hours .
- Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics and Arrhenius equations .
- Storage recommendations : Lyophilize and store at -20°C in amber vials to prevent photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
